7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one
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Overview
Description
7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol It is a bicyclic compound containing a benzoyl group and an oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet industrial demands, ensuring consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: A related compound with a similar bicyclic structure but lacking the benzoyl group.
3-Azabicyclo[3.3.1]nonan-9-one: Another bicyclic compound with an azabicyclo structure.
Uniqueness
7-Benzoyl-3-oxabicyclo[3.3.1]nonan-9-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
1952348-85-4 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
7-benzoyl-3-oxabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C15H16O3/c16-14(10-4-2-1-3-5-10)11-6-12-8-18-9-13(7-11)15(12)17/h1-5,11-13H,6-9H2 |
InChI Key |
WXDZTXFDBQIBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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